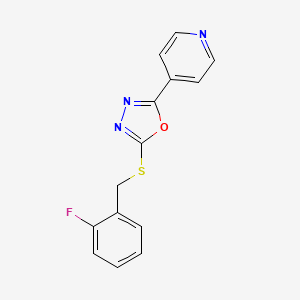

![molecular formula C12H11ClF3N5O B2929387 N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 648408-74-6](/img/structure/B2929387.png)

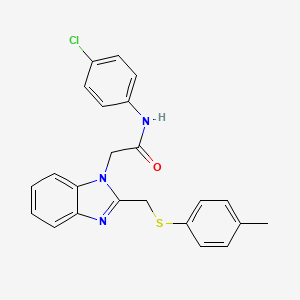

N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

カタログ番号 B2929387

CAS番号:

648408-74-6

分子量: 333.7

InChIキー: LUBGXUKNVKJOBX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a pyridyl group. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The compound’s structure includes a pyrazole ring, a pyridyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the reactivity of the compound.Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Synthesis and Molecular Characterization

- Research on pyrazole derivatives, including the synthesis of novel compounds with varying substituents, highlights the versatility of these molecules in generating a wide array of chemical entities. For instance, the synthesis and conformational studies of specific pyrazole compounds demonstrate the structural diversity achievable through different synthetic pathways. The detailed molecular and crystal structure analysis via single-crystal X-ray diffraction and computational methods such as B3LYP/6-311++G(d,p) level of approximation provides insights into their molecular geometry, stability, and potential for further functionalization (Channar et al., 2019).

Molecular Docking and Biological Evaluation

- The development and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities demonstrate the potential biomedical applications of pyrazole derivatives. Molecular docking screenings toward specific target proteins reveal moderate to good binding energies, suggesting these compounds as candidates for further drug development (Flefel et al., 2018).

Vibrational Spectroscopy and Theoretical Studies

- Vibrational spectroscopic investigations and molecular dynamic simulations of specific pyrazole derivatives provide deep insights into their vibrational modes, molecular dynamics, and interaction mechanisms. Such studies are crucial for understanding the molecular behavior of these compounds under different conditions and can inform their potential applications in various scientific and industrial fields (Pillai et al., 2017).

Antioxidant and Antitumor Activities

- The exploration of new synthetic routes leading to aromatic C-nucleosides containing pyrazole units and their evaluation for antioxidant and antitumor activities highlight the potential therapeutic applications of pyrazole derivatives. These compounds exhibit potent activities, suggesting their relevance in the development of new anticancer agents (El Sadek et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-chloro-1-methyl-N'-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N5O/c1-6-3-7(12(14,15)16)4-10(17-6)18-19-11(22)8-5-9(13)21(2)20-8/h3-5H,1-2H3,(H,17,18)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBGXUKNVKJOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NNC(=O)C2=NN(C(=C2)Cl)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

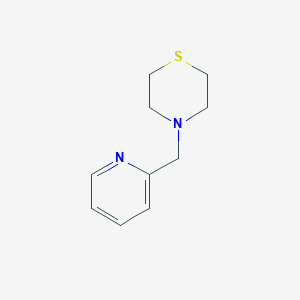

4-(Pyridin-2-ylmethyl)thiomorpholine

415924-42-4

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)

![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)

![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)

![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)